molecular formula C6H14N2O2 B6354208 Butyramidine HOAc CAS No. 1170624-73-3

Butyramidine HOAc

Cat. No. B6354208
CAS RN: 1170624-73-3
M. Wt: 146.19 g/mol
InChI Key: QUBWTXNVPULBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyramidine HOAc, also known as N-butyryl-L-homoserine lactone, is an organic compound that has been used in various scientific research applications, including biochemical and physiological studies. It is a derivative of the amino acid homoserine lactone, which is found naturally in plants and animals. Butyramidine HOAc is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 126°C. It is synthesized from butyric acid and homoserine lactone in a reaction catalyzed by an acid.

Scientific Research Applications

Butyramidine HOAc has been used in various scientific research applications, including biochemical and physiological studies. It has been used to study the effects of homoserine lactone on the activity of enzymes, as well as its role in regulating gene expression. It has also been used to study the effects of homoserine lactone on cell growth and differentiation. Additionally, butyramidine HOAc has been used to study the effects of homoserine lactone on the immune system, as well as its role in regulating inflammation.

Mechanism of Action

The mechanism of action of butyramidine HOAc is not fully understood, but it is believed to act as an agonist of the homoserine lactone receptor, which is found in many organisms. Homoserine lactone is known to activate the receptor, leading to a variety of cellular responses, including the regulation of gene expression, cell growth and differentiation, and the immune response. It is believed that butyramidine HOAc is able to mimic the action of homoserine lactone, leading to similar effects on the cell.
Biochemical and Physiological Effects
Butyramidine HOAc has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to be an effective agonist of the homoserine lactone receptor, leading to the regulation of gene expression, cell growth and differentiation, and the immune response. Additionally, butyramidine HOAc has been shown to increase the production of cytokines, which are important for the regulation of inflammation. It has also been shown to have a protective effect on cells, leading to increased cell survival in the presence of toxic compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butyramidine HOAc in laboratory experiments is its high solubility in water, which makes it easy to use and handle. Additionally, it is relatively inexpensive and can be synthesized in a short amount of time. However, there are some limitations to using butyramidine HOAc in laboratory experiments. For example, it is not very stable and can degrade over time, leading to inaccurate results. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on butyramidine HOAc. One potential direction is to further study its mechanism of action and its effects on gene expression and cell growth and differentiation. Additionally, further research could be done to explore its potential therapeutic applications, such as its ability to regulate inflammation and its protective effects on cells. Additionally, research could be done to explore its potential use in drug delivery systems. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as peptides and proteins.

Synthesis Methods

Butyramidine HOAc is synthesized from butyric acid and homoserine lactone in a reaction catalyzed by an acid. The reaction is carried out in aqueous solution and yields a colorless, crystalline solid. The reaction is typically carried out at room temperature and can be completed in a few hours. The yield of the reaction is typically high, with up to 99% of the starting materials being converted into the desired product.

properties

IUPAC Name

acetic acid;butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h2-3H2,1H3,(H3,5,6);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBWTXNVPULBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyramidine HOAc

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